3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
64270-43-5 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-8-9-17-12(2)15(16-14(17)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
LFVHTGPWNZYZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substituted 2-Aminopyridine Precursors
A critical precursor for introducing the 7-methyl group is 2-amino-5-methylpyridine. As demonstrated in the synthesis of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester, halogenated 2-aminopyridines (e.g., 2-amino-5-bromopyridine) undergo palladium-catalyzed borylation. Adapting this method, 2-amino-5-methylpyridine could be synthesized via methylation of 2-aminopyridine followed by regioselective functionalization.
α-Bromoacetophenone Derivatives
The 2-phenyl and 3-methyl groups are introduced via α-bromoacetophenone derivatives. For example, α-bromo-4-methylacetophenone would provide the 3-methyl substituent upon cyclization. In a solvent-free protocol, acetophenone reacts with [Bmim]Br and 2-aminopyridine under mild conditions (30°C, 40 min) to yield 2-phenylimidazo[1,2-a]pyridines in high yields (85–92%). Substituting acetophenone with 4-methylacetophenone could directly yield the 3-methyl variant.
Reaction Conditions:
-
Substrate: 4-Methylacetophenone (2 mmol), 2-amino-5-methylpyridine (2.4 mmol)
-
Catalyst: [Bmim]Br (2 mmol), NaCO (1.1 mmol)
-
Conditions: Solvent-free, 30°C, 40 min
-
Workup: Extraction with EtO, purification via preparative TLC
Transition-Metal-Catalyzed Functionalization
Post-cyclization functionalization offers an alternative route to install methyl groups. Cross-coupling reactions using boronic ester intermediates, as described in patent CN102786543A, enable precise modification of the imidazo[1,2-a]pyridine core.
Suzuki-Miyaura Coupling for Methyl Group Introduction
The 7-methyl group can be introduced via Suzuki-Miyaura coupling using methylboronic acid. Starting from 2-phenylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester, palladium-catalyzed coupling with methyl iodide or trimethylboroxin would yield the 7-methyl derivative.
Example Protocol:
-
Substrate: 2-Phenylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester (1.0 equiv)
-
Coupling Partner: Methyl iodide (1.2 equiv)
-
Catalyst: PdCl(dppf) (3 mol%)
-
Base: NaCO (2.0 equiv)
-
Yield: ~70% (extrapolated from analogous reactions)
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Role of Ionic Liquid Catalysts
In the one-pot synthesis, [Bmim]Br acts as both a Lewis acid catalyst and a bromide source, facilitating the formation of the imidazo ring via nucleophilic substitution. The ionic liquid’s dual functionality enhances reaction efficiency by stabilizing intermediates and reducing side reactions.
Palladium-Catalyzed Borylation
The synthesis of boronic ester intermediates involves a Miyaura borylation mechanism. Pd(0) undergoes oxidative addition with the aryl halide, followed by transmetallation with bis(pinacolato)diboron (BPin) to form the arylpalladium complex. Reductive elimination yields the boronic ester, which is crucial for subsequent cross-coupling steps.
Chemical Reactions Analysis
C3-Alkylation via Aza-Friedel–Crafts Reaction
This three-component reaction enables selective alkylation at the C3 position using aldehydes and amines under Y(OTf)₃ catalysis. The mechanism involves activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the amine and subsequent electrophilic substitution at C3 .
Key conditions :
-
Catalyst: Y(OTf)₃ (10 mol%)
-
Solvent: Acetonitrile (ACN)
-
Temperature: 80°C
-
Yield range: 65–89%
| Aldehyde | Amine | Product Yield (%) |
|---|---|---|
| Benzaldehyde | Morpholine | 85 |
| p-Tolualdehyde | Piperidine | 78 |
| 4-Chlorobenzaldehyde | Benzylamine | 72 |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at C3 or C6 positions. Reactions with aryl halides or sulfonamides proceed via oxidative addition and transmetallation steps .
Representative Examples:
-
Buchwald–Hartwig Amination :
-
C–H Sulfonamidation :
Electrophilic Halogenation and Chalcogenation
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective halogenation or chalcogenation at C3 under mild conditions .
Halogenation Protocol :
Thiolation Protocol :
-
Reagent: Diorganyl disulfides
-
Catalyst: NH₄I (10 mol%)
-
Solvent: DMSO/H₂O
Oxidative Functionalization
Aerobic oxidative methods using CuI or flavin-iodine dual catalysis enable C–N bond formation and heterocycle diversification .
Notable Reaction :
-
Substrate: 2-Aminopyridine + Acetophenone
-
Catalyst: CuI (20 mol%)
-
Oxidant: O₂ (air)
Microwave-Assisted Solvent-Free Reactions
Eco-friendly protocols achieve cyclocondensation without catalysts or solvents under microwave irradiation .
Example :
-
Substrate: α-Bromoacetophenone + 2-Aminopyridine
-
Conditions: 60°C, 20min
Comparative Reactivity with Analogues
The 3,7-dimethyl substitution confers enhanced steric hindrance and electronic effects compared to simpler analogues:
| Compound | C3 Reactivity | Key Difference |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | High | Lacks methyl groups |
| 3-Methylimidazo[1,2-a]pyridine | Moderate | Single methyl substituent |
| This compound | Selective | Steric shielding at C7 |
Scientific Research Applications
Biological Activities
The imidazo[1,2-a]pyridine derivatives, including 3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine, exhibit a wide range of biological activities:
- Antiviral and Antibacterial Properties : These compounds have shown significant antiviral and antibacterial effects, making them potential candidates for developing new antimicrobial agents .
- Antiparasitic Activity : Research indicates that imidazo[1,2-a]pyridines can inhibit the growth of various parasites .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Neurological Applications : The compound's ability to act as a GABA A receptor agonist positions it as a candidate for neurological disorders treatment .
Case Studies
Several studies highlight the applications of this compound in pharmacology:
-
Binding Affinity Studies : Research on various derivatives has shown that they possess high affinity for central and peripheral benzodiazepine receptors. For instance, N,N-dialkyl derivatives exhibited selectivity ratios indicating potential therapeutic uses in anxiety and sleep disorders .
Compound Type CBR Affinity PBR Affinity Selectivity Ratio N,N-Dialkyl Acetamides High High Varies (0.32 - 232) - Drug Development : Several marketed drugs incorporate the imidazo[1,2-a]pyridine scaffold. For example, compounds like Alpidem and Zolpidem are utilized for their sedative properties . The ongoing research into new derivatives continues to expand their therapeutic potential.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects. The compound may also interact with cellular receptors, leading to the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 7-Methyl-2-phenylimidazo[1,2-a]pyridine
- 2-(2-Naphthyl)imidazo[1,2-a]pyridine
Uniqueness
3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of methyl groups at both the 3- and 7-positions, which can influence its chemical reactivity and biological activity. This structural modification may enhance its potency and selectivity compared to other imidazo[1,2-a]pyridine derivatives .
Biological Activity
3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that illustrate its potential applications in medicine.
Chemical Structure and Synthesis
The compound features a fused imidazo[1,2-a]pyridine structure with methyl and phenyl substituents. Its unique substitution pattern contributes to its reactivity and biological activity. Various synthetic routes have been developed for this compound, including:
- Copper-Catalyzed Reactions : A notable method involves copper-catalyzed oxidative coupling reactions that yield high yields of imidazo[1,2-a]pyridine derivatives under mild conditions .
- Ultrasonication Techniques : Recent advancements include the use of ultrasonication with molecular iodine as a catalyst, enhancing the efficiency and environmental friendliness of the synthesis process .
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC50 value ranging from 2.43 to 7.84 μM .
- HepG2 (Liver Cancer) : Similar results were observed with HepG2 cells, indicating potential selectivity towards cancerous cells compared to non-cancerous lines .
The mechanism by which this compound induces cytotoxicity involves:
- Microtubule Destabilization : The compound has been identified as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division .
- Apoptosis Induction : Studies indicate that it can enhance caspase-3 activity and induce morphological changes in cancer cells at micromolar concentrations .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Antibacterial Effects : Preliminary tests have shown that derivatives of imidazo[1,2-a]pyridines possess significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrated antifungal effects in specific assays, indicating a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activities of imidazo[1,2-a]pyridine derivatives:
Q & A
Q. What are the standard synthetic routes for 3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine?
A one-pot synthesis using calcium carbide as an alkyne source is a foundational method, yielding the compound with moderate to high purity. Key steps include condensation of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in PEG-400), followed by ultrasonic irradiation (20 kHz, 60% amplitude) to accelerate cyclization . Purification via silica gel chromatography (ethyl acetate/hexanes) or recrystallization ensures crystallinity, as confirmed by H NMR (150 MHz, CDCl₃) .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) in CDCl₃ is standard for confirming regiochemistry and substituent positions. For crystallographic validation, X-ray diffraction reveals intermolecular interactions like C–H⋯π bonding and hydrogen-bonding networks, critical for understanding packing motifs .
Q. What preliminary pharmacological screening approaches are used?
Initial assays focus on receptor binding affinity (e.g., peripheral benzodiazepine receptors, PBR) using radioligand displacement. For example, substituents at positions 6 and 8 (e.g., lipophilic groups) are systematically varied to assess selectivity ratios (IC₅₀(PBR)/IC₅₀(CBR)), with chloro substituents enhancing PBR affinity by >1000-fold .
Advanced Research Questions
Q. What advanced synthetic strategies improve yield or regioselectivity?
Ultrasound-assisted multicomponent reactions reduce reaction times (<2 hours) and improve yields (>80%) by enhancing mass transfer. Catalytic methods, such as In(OTf)₃-mediated cyclization, enable access to β-carboline hybrids, expanding structural diversity .
Q. How do substituent modifications impact GABA_A receptor modulation?
Fluorination at position 3 (e.g., 3-aminomethyl derivatives) enhances binding to α1-GABAA receptors (Ki = 27.2 nM). In vivo studies in rodent models (e.g., amphetamine-induced hyperlocomotion) demonstrate antipsychotic potential (MED = 10 mg/kg), linked to neurosteroid synthesis modulation .
Q. What methodologies resolve contradictions in SAR studies?
Discrepancies in substituent effects (e.g., para-chloro vs. methyl groups on phenyl rings) are addressed by comparative binding assays across receptor subtypes (e.g., α1β2γ2s vs. α5β3γ2s GABAA). Functional studies in Xenopus oocytes clarify efficacy differences, such as EC₅₀ shifts (30-fold for α2-containing receptors) .
Q. How are computational methods like DFT applied to study reactivity?
Density Functional Theory (DFT) optimizes reaction pathways for novel derivatives (e.g., 9-aminoimidazo[1,2-a:5,4-b']dipyridines). Calculations on frontier molecular orbitals (HOMO/LUMO) predict regioselectivity in cycloadditions, validated experimentally via H NMR .
Q. What role does crystallography play in understanding bioactivity?
Crystal structures (CCDC 1426925) reveal hydrogen-bonding interactions (e.g., O–H⋯N) that stabilize ligand-receptor complexes. These insights guide rational design of derivatives with improved solubility or metabolic stability .
Q. How are novel derivatives patented for therapeutic applications?
Recent patents disclose iodine-catalyzed routes using 2-phenoxyacetophenone, yielding fluorescent probes for PBR visualization. Claims emphasize utility in neuroimaging and microglial cell tracking .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
